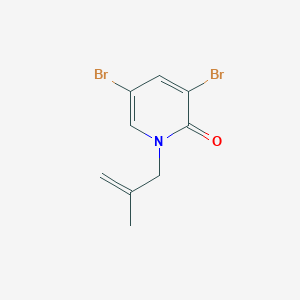![molecular formula C14H16N2OS B6631309 N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide, also known as CX5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX5461 has shown potential as a therapeutic agent in cancer treatment due to its ability to selectively inhibit ribosomal RNA synthesis, which is a critical step in cancer cell proliferation.
作用机制
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide specifically targets RNA polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA) in cells. By inhibiting Pol I transcription, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide selectively blocks the production of rRNA, which is essential for cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and inhibition of cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been found to have minimal effects on normal cells, indicating a potential for selective cancer cell targeting.
实验室实验的优点和局限性
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for Pol I transcription and its ability to selectively inhibit cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy. However, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has some limitations, including its complex synthesis process and potential toxicity at high doses.
未来方向
Future research on N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide could focus on several areas, including:
1. Development of more efficient synthesis methods to improve scalability and reduce costs.
2. Evaluation of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide in combination with other anticancer agents to determine optimal treatment regimens.
3. Investigation of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide in different cancer types and patient populations to determine its efficacy and safety in a clinical setting.
4. Development of biomarkers to predict patient response to N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide and identify potential resistance mechanisms.
5. Exploration of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide as a potential therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
In conclusion, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has shown potential as a selective inhibitor of Pol I transcription in cancer cells, making it a promising candidate for cancer treatment. Future research could help to further elucidate the mechanisms of action of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide and identify optimal treatment regimens for different cancer types and patient populations.
合成方法
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide is synthesized in a multistep process involving several chemical reactions, including cyclization, amidation, and alkylation. The synthesis of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide requires the use of specialized equipment and expertise in organic chemistry.
科学研究应用
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide can selectively inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c15-14(6-3-7-14)9-16-13(17)12-8-10-4-1-2-5-11(10)18-12/h1-2,4-5,8H,3,6-7,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMNEAXSOHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)